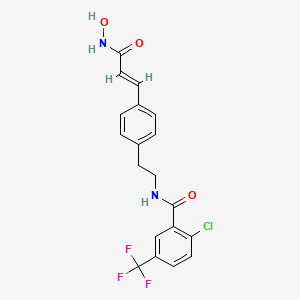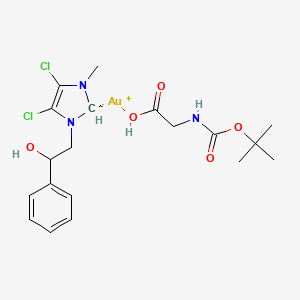
M3/PDE4 modulator-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M3/PDE4 modulator-1 is a bifunctional molecule that acts as both an M3 muscarinic acetylcholine receptor antagonist and a phosphodiesterase 4 inhibitor . This compound has shown potential in reducing cysteine eosinophil influx in the ovalbumin rat model . The dual functionality of this compound makes it a promising candidate for the treatment of various respiratory and inflammatory diseases .
Analyse Chemischer Reaktionen
M3/PDE4 modulator-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
M3/PDE4 modulator-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the study of dual-function molecules and their potential therapeutic applications.
Biology: It is used to investigate the role of M3 muscarinic acetylcholine receptors and phosphodiesterase 4 in various biological processes.
Medicine: This compound is being explored as a potential treatment for respiratory diseases, such as chronic obstructive pulmonary disease and asthma, as well as inflammatory conditions like psoriasis
Wirkmechanismus
M3/PDE4 modulator-1 exerts its effects by simultaneously antagonizing M3 muscarinic acetylcholine receptors and inhibiting phosphodiesterase 4 . The inhibition of phosphodiesterase 4 leads to an increase in intracellular cyclic adenosine monophosphate levels, which in turn modulates various physiological processes . The antagonism of M3 muscarinic acetylcholine receptors helps reduce bronchoconstriction and inflammation in respiratory diseases .
Vergleich Mit ähnlichen Verbindungen
M3/PDE4 modulator-1 is unique due to its dual functionality as both an M3 muscarinic acetylcholine receptor antagonist and a phosphodiesterase 4 inhibitor . Similar compounds include:
Roflumilast: A selective phosphodiesterase 4 inhibitor used in the treatment of chronic obstructive pulmonary disease.
Crisaborole: A phosphodiesterase 4 inhibitor used for the treatment of atopic dermatitis.
Apremilast: Another phosphodiesterase 4 inhibitor used for the treatment of psoriatic arthritis.
Ibudilast: A phosphodiesterase 4 inhibitor used for the treatment of Krabbe disease.
This compound stands out due to its ability to target both M3 muscarinic acetylcholine receptors and phosphodiesterase 4, offering a broader range of therapeutic applications .
Eigenschaften
Molekularformel |
C38H41Cl2N3O8S |
|---|---|
Molekulargewicht |
770.7 g/mol |
IUPAC-Name |
[(1S)-2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)-1-(3-ethoxy-4-methoxyphenyl)ethyl] 5-[[[(2S)-1-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]-3-hydroxy-1-oxo-2-phenylpropan-2-yl]amino]methyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C38H41Cl2N3O8S/c1-3-49-33-17-25(9-11-31(33)48-2)32(18-28-29(39)20-43(47)21-30(28)40)50-36(45)35-12-10-27(52-35)19-41-38(23-44,26-7-5-4-6-8-26)37(46)51-34-22-42-15-13-24(34)14-16-42/h4-12,17,20-21,24,32,34,41,44H,3,13-16,18-19,22-23H2,1-2H3/t32-,34-,38+/m0/s1 |
InChI-Schlüssel |
UXEIWFVTAFVRHB-QVRIRJLUSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)[C@H](CC2=C(C=[N+](C=C2Cl)[O-])Cl)OC(=O)C3=CC=C(S3)CN[C@](CO)(C4=CC=CC=C4)C(=O)O[C@H]5CN6CCC5CC6)OC |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C(CC2=C(C=[N+](C=C2Cl)[O-])Cl)OC(=O)C3=CC=C(S3)CNC(CO)(C4=CC=CC=C4)C(=O)OC5CN6CCC5CC6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)



![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)
![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)
![disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12383855.png)



![2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B12383882.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12383889.png)


